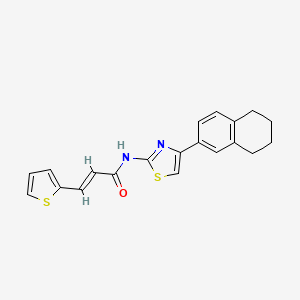

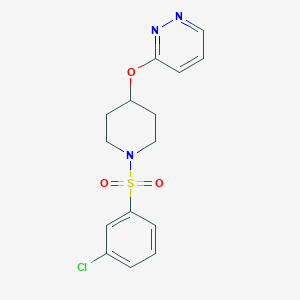

![molecular formula C14H12ClNOS2 B2511883 4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one CAS No. 478247-11-9](/img/structure/B2511883.png)

4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a heterocyclic compound belonging to the thieno[3,2-f][1,4]thiazepine class of compounds. It is a white crystalline solid that is soluble in water and has a melting point of 235-237°C. This compound has a variety of applications in scientific research, including its use as a new synthetic intermediate, a novel drug candidate, and a potential therapeutic target for various diseases.

Aplicaciones Científicas De Investigación

Pharmacological Profile of Benzothiazepine Derivatives

Benzothiazepine derivatives are recognized for their significant biological activities, which have made them a focus in medicinal chemistry for lead discovery. These compounds exhibit a wide range of pharmacological effects, including acting as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. Their structure-activity relationship (SAR) studies have been crucial for developing new compounds with enhanced efficacy and safety profiles. The review by Dighe et al. (2015) provides a comprehensive overview of the synthetic methods for preparing these derivatives and their chemical transformations, highlighting the importance of benzothiazepines in drug research (Dighe et al., 2015).

Synthetic Developments and Applications

Significant efforts have been devoted to developing synthetic methodologies for creating benzothiazepine and related derivatives. For instance, the review by Khasimbi et al. (2021) discusses the synthesis and pharmacological profile of 1,5-benzothiazepine, showcasing its diverse biological activities. These activities include antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, and amyloid imaging agents. The review underscores the role of 1,5-benzothiazepines in drug research, driven by the invention of a wide range of synthetic methods for their preparation (Khasimbi et al., 2021).

Neurobiological Properties

The neurobiological properties of tianeptine, a compound with structural similarities to tricyclic antidepressants, have been studied for its effects on central plasticity, offering insights into the treatment of depressive disorders. Tianeptine's neurobiological studies reveal its dynamic interplay between numerous neurotransmitter systems and its critical role in the structural and functional plasticity within brain regions that facilitate emotional learning. These findings suggest that compounds like tianeptine might be useful in treating neurobiological features of depressive disorders, highlighting the broader applicability of benzothiazepine derivatives in neurology and psychiatry (McEwen & Olié, 2005).

Mecanismo De Acción

Target of Action

The compound 4-[(2-chlorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one has effects at multiple receptors. It antagonizes dopamine D1, D2, and D3 receptors, serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors, and α1A, α1B, and α2C adrenergic receptors . These receptors play a crucial role in various neurological processes, including mood regulation, reward, and cognition.

Mode of Action

4-[(2-chlorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one interacts with its targets by binding to these receptors and antagonizing their action . This means that it prevents the normal signaling of these receptors, thereby altering the neurotransmission processes in the brain.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For instance, by antagonizing dopamine and serotonin receptors, it can affect the dopaminergic and serotonergic pathways, which are involved in mood regulation and reward processing . The exact downstream effects of these interactions can vary depending on the specific receptor and the cellular context.

Result of Action

The molecular and cellular effects of 4-[(2-chlorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one’s action are complex and depend on the specific receptors it interacts with and the cellular context. Generally, by antagonizing various receptors, it can alter neurotransmission and potentially influence neuronal activity and communication .

Propiedades

IUPAC Name |

4-[(2-chlorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNOS2/c15-12-4-2-1-3-10(12)9-16-6-8-19-14-11(13(16)17)5-7-18-14/h1-5,7H,6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQJVVWHCKCZHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=CS2)C(=O)N1CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2511801.png)

![4-cyclohex-3-en-1-yl-2-phenacylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2511809.png)

![3-[(2,5-Dichlorothiophen-3-yl)methylamino]-2,2-difluoropropanoic acid;hydrochloride](/img/structure/B2511816.png)

![2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2511817.png)

![N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2511819.png)